molecular formula C10H20O2 B071787 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) CAS No. 193286-34-9

1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI)

Cat. No.: B071787
CAS No.: 193286-34-9
M. Wt: 172.26 g/mol
InChI Key: IIZCEIWXLSJQFP-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is a monoterpene alcohol with the molecular formula C10H20O2. It is a derivative of menthol, which is widely known for its cooling properties and use in various consumer products. 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is part of the p-menthane family and is characterized by its hydroxyl group attached to the neomenthol skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of neomenthol using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) often involves biotransformation processes using microorganisms. These methods are favored due to their ability to produce high-purity compounds with specific stereochemistry. Enzymatic systems of bacteria, fungi, and insects are employed to transform monoterpenes like neomenthol into 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to neomenthol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Scientific Research Applications

1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is similar to that of menthol. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the cooling sensation. This activation leads to the desensitization of nociceptors, providing analgesic effects. Additionally, it may interact with other molecular targets involved in sensory perception .

Comparison with Similar Compounds

    Menthol: Known for its cooling properties and widespread use in consumer products.

    Neomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.

    Isomenthol: Another stereoisomer with a distinct odor profile.

Uniqueness: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is unique due to its specific hydroxylation pattern, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical transformations and its applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

193286-34-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,3R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol

InChI

InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

IIZCEIWXLSJQFP-OPRDCNLKSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@](C[C@H]1O)(C)O

SMILES

CC(C)C1CCC(CC1O)(C)O

Canonical SMILES

CC(C)C1CCC(CC1O)(C)O

Synonyms

1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI)

Origin of Product

United States

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